![molecular formula C7H11BrO B12281599 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane](/img/structure/B12281599.png)
1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane is a derivative of bicyclo[1.1.1]pentane, a unique and highly strained bicyclic hydrocarbon. The bicyclo[1.1.1]pentane framework is known for its rigidity and three-dimensional structure, making it an attractive scaffold in drug design and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical bromination of 1-methyl-3-methoxybicyclo[1.1.1]pentane using N-bromosuccinimide (NBS) under light or heat conditions . This reaction selectively introduces a bromomethyl group at the desired position.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often employs continuous flow processes. These processes allow for the efficient and scalable synthesis of the bicyclo[1.1.1]pentane core, which can then be functionalized with various substituents .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, under mild conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic conditions is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane depends on its specific application. In drug design, it acts as a bioisostere, mimicking the spatial and electronic properties of other functional groups, thereby enhancing the solubility, potency, and metabolic stability of drug candidates . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)bicyclo[1.1.1]pentane: Lacks the methoxy group, making it less versatile in certain chemical reactions.
1-(Methoxymethyl)bicyclo[1.1.1]pentane: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.
1-(Chloromethyl)-3-methoxybicyclo[1.1.1]pentane: Similar to the bromomethyl derivative but with different reactivity due to the presence of chlorine instead of bromine.
Uniqueness
1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C7H11BrO |
|---|---|
Molecular Weight |
191.07 g/mol |
IUPAC Name |
1-(bromomethyl)-3-methoxybicyclo[1.1.1]pentane |
InChI |
InChI=1S/C7H11BrO/c1-9-7-2-6(3-7,4-7)5-8/h2-5H2,1H3 |
InChI Key |
RRQCMNMCDYJPAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC12CC(C1)(C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12281519.png)
![1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester](/img/structure/B12281548.png)
![5-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12281551.png)
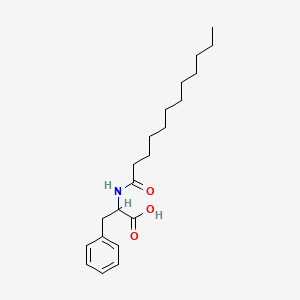
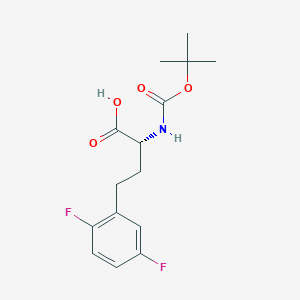
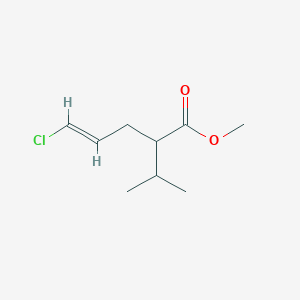
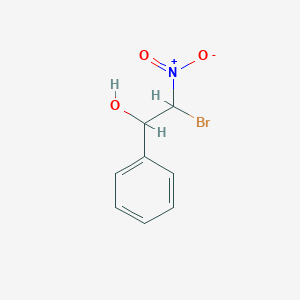
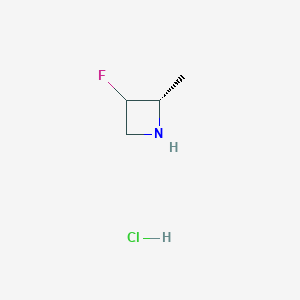
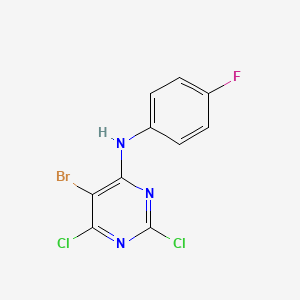
![2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12281585.png)
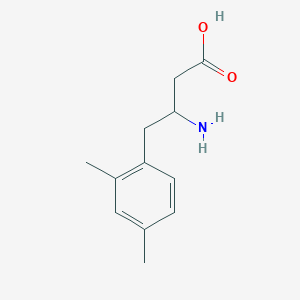
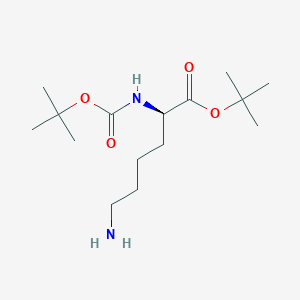
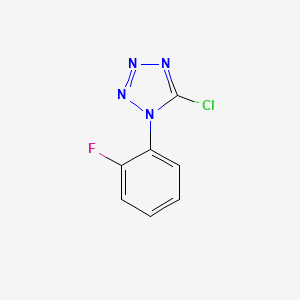
![Methyl 3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B12281616.png)
